![molecular formula C23H22N4OS B4971278 2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4971278.png)
2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide, also known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a critical role in the regulation of gene expression.
Applications De Recherche Scientifique
2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in cancer research. HATs have been implicated in the development and progression of various types of cancer, and inhibitors of these enzymes have been shown to have anti-tumor activity. This compound has been shown to inhibit the activity of the HATs p300 and CBP, which are known to be overexpressed in many types of cancer. Inhibition of these enzymes has been shown to lead to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in decreased tumor growth and increased apoptosis.
Mécanisme D'action
2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide inhibits the activity of p300 and CBP by binding to the bromodomain of these enzymes. The bromodomain is a conserved protein domain that recognizes acetylated lysine residues on histones and other proteins. By binding to this domain, this compound prevents the recruitment of p300 and CBP to their target genes, leading to the downregulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of p300 and CBP, this compound has been shown to inhibit the acetylation of histones and other proteins. This inhibition leads to changes in the chromatin structure, resulting in altered gene expression. This compound has also been shown to induce apoptosis in cancer cells, which is likely due to the downregulation of oncogenes and upregulation of tumor suppressor genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide is its specificity for p300 and CBP. Unlike other HAT inhibitors, this compound does not inhibit other histone-modifying enzymes, such as histone deacetylases (HDACs). This specificity allows for more precise targeting of the p300/CBP pathway and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency compared to other HAT inhibitors. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide. One area of interest is the development of more potent analogs of this compound. This could lead to improved efficacy in cancer treatment and other applications. Another area of interest is the exploration of the potential of this compound in combination with other drugs or therapies. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression and chromatin structure.
Méthodes De Synthèse
The synthesis of 2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide involves the reaction of 3-(9H-carbazol-9-yl)propanoic acid with thiosemicarbazide in the presence of 4-methylbenzoyl chloride. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of this compound has been reported in several research papers, and the compound is commercially available from various chemical suppliers.
Propriétés
IUPAC Name |
1-(3-carbazol-9-ylpropanoylamino)-3-(4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-16-10-12-17(13-11-16)24-23(29)26-25-22(28)14-15-27-20-8-4-2-6-18(20)19-7-3-5-9-21(19)27/h2-13H,14-15H2,1H3,(H,25,28)(H2,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYJOXCWDDGWSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.